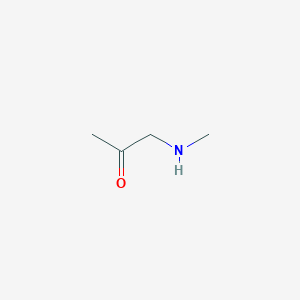

1-(Methylamino)propan-2-one

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 1-(Methylamino)propan-2-one can be synthesized through several methods. One common route involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate in an acidic medium. Another method includes the reaction of 2-bromo-1-phenylpropan-1-one with methylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions: 1-(Methylamino)propan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

科学的研究の応用

Chemical Synthesis

1-(Methylamino)propan-2-one serves as a precursor in the synthesis of various organic compounds. Its chemical structure allows for multiple reactions, making it valuable in synthetic organic chemistry.

Chemical Reactions

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Can yield alcohols or secondary amines.

- Substitution : Engages in nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Varies |

| Substitution | Alkyl halides or acyl chlorides | Basic conditions |

Biological Research

Research has indicated that this compound interacts with neurotransmitter systems, which has implications for understanding its effects on the central nervous system.

Neurotransmitter Studies

- Investigated for its potential impact on dopamine and serotonin pathways.

- Explored for therapeutic applications in treating neurological disorders such as depression and ADHD.

Pharmaceutical Applications

The compound is an important intermediate in the synthesis of various pharmaceuticals, including Duloxetine , an antidepressant used to treat major depressive disorder and anxiety disorders.

Case Study: Duloxetine Synthesis

This compound is used to synthesize 3-(methylamino)-1-(2-thienyl)propanone, which is a precursor for Duloxetine:

- The synthesis involves several steps including enantioselective reduction.

- The process has been optimized to reduce costs and improve yields.

Synthesis Route Overview

| Step | Description |

|---|---|

| 1 | Preparation of 3-methylamino-1-(2-thienyl)-1-propanone from thiophene and methylamine. |

| 2 | Enantioselective reduction to obtain the desired optically active form. |

Industrial Uses

In the industrial sector, this compound is utilized in the production of various chemicals and pharmaceuticals. Its ability to participate in diverse chemical reactions makes it a staple in chemical manufacturing processes.

Regulatory Aspects

Due to its potential for misuse, particularly as a precursor for illicit drugs, this compound is subject to strict regulations. Various countries have implemented guidelines to monitor its production and distribution.

作用機序

The mechanism of action of 1-(Methylamino)propan-2-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The compound targets monoamine transporters, inhibiting their reuptake and prolonging the action of these neurotransmitters .

類似化合物との比較

Methamphetamine: Shares a similar structure but has a different substitution pattern on the aromatic ring.

Mephedrone: Another synthetic cathinone with a similar mechanism of action but different pharmacokinetic properties.

Methylone: Structurally related but with an additional methylenedioxy group on the aromatic ring.

Uniqueness: 1-(Methylamino)propan-2-one is unique due to its specific substitution pattern and its potent stimulant effects. Compared to other similar compounds, it has distinct pharmacological properties and a unique profile of action on neurotransmitter systems .

生物活性

1-(Methylamino)propan-2-one, also known as methamphetamine or meth, is a potent central nervous system stimulant with significant biological activity. This compound has garnered attention due to its pharmacological effects, potential for abuse, and implications in various therapeutic contexts.

- Molecular Formula : C4H11N

- Molar Mass : 73.14 g/mol

- Structural Formula :

This compound primarily exerts its effects by increasing the release of neurotransmitters, particularly dopamine, norepinephrine, and serotonin in the brain. This action is achieved through:

- Inhibition of Monoamine Transporters : The compound inhibits the reuptake of these neurotransmitters, leading to elevated levels in the synaptic cleft.

- Vesicular Release : It promotes the release of neurotransmitters from presynaptic vesicles into the cytoplasm.

Biological Effects

The biological activity of this compound can be categorized into several key areas:

- Stimulant Effects : Increases alertness, reduces fatigue, and enhances physical performance.

- Euphoria : Produces intense feelings of pleasure and well-being, contributing to its potential for abuse.

- Appetite Suppression : Often used in weight loss treatments due to its ability to reduce appetite.

Case Study 1: Neurochemical Effects

A study involving rats demonstrated that administration of this compound resulted in a significant increase in extracellular dopamine levels. Specifically:

- Dopamine levels rose by approximately 400% within 30 minutes post-administration.

- This increase was associated with heightened locomotor activity and stereotypic behaviors .

Case Study 2: Toxicological Implications

Research has highlighted the toxicological risks associated with methamphetamine use. A case report documented severe cardiovascular events in a user who ingested high doses:

- Symptoms included tachycardia, hypertension, and hyperthermia.

- Toxicological analysis confirmed elevated levels of methamphetamine in serum and urine samples .

Comparative Biological Activity

The following table summarizes the biological activities of various compounds related to this compound:

| Compound Name | Biological Activity | Key Characteristics |

|---|---|---|

| This compound | Stimulant, appetite suppressant | High potential for abuse |

| Methylone (1-(3-Methoxyphenyl)-2-(methylamino)propan-1-one) | Stimulant, entactogen | Similar effects to MDMA |

| Butylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one) | Stimulant | Associated with severe adverse effects |

特性

IUPAC Name |

1-(methylamino)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)3-5-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCPWMREXAOVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483341 | |

| Record name | 1-(Methylamino)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97564-73-3 | |

| Record name | 1-(Methylamino)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。